Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate typically involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by formylation and hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol .
Scientific Research Applications
Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(6-formyl-5-hydroxypyridin-2-YL)ethylcarbamate: Similar in structure but with a different position of the formyl group.
Tert-butyl N-(5-hydroxypyridin-3-yl)carbamate: Lacks the formyl group but has a similar pyridine moiety.
Uniqueness
Tert-butyl 2-(6-formyl-5-hydroxypyridin-3-YL)ethylcarbamate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-formyl-5-hydroxypyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-5-4-9-6-11(17)10(8-16)15-7-9/h6-8,17H,4-5H2,1-3H3,(H,14,18) |
InChI Key |
SFEZVECGEGYVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(N=C1)C=O)O |
Origin of Product |
United States |
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